2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16837352
InChI: InChI=1S/C12H9ClN4/c13-7-4-8-9(6-16-12(8)15-5-7)10-2-1-3-11(14)17-10/h1-6H,(H2,14,17)(H,15,16)
SMILES:
Molecular Formula: C12H9ClN4
Molecular Weight: 244.68 g/mol

2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

CAS No.:

Cat. No.: VC16837352

Molecular Formula: C12H9ClN4

Molecular Weight: 244.68 g/mol

* For research use only. Not for human or veterinary use.

2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- -

Specification

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
IUPAC Name 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-amine
Standard InChI InChI=1S/C12H9ClN4/c13-7-4-8-9(6-16-12(8)15-5-7)10-2-1-3-11(14)17-10/h1-6H,(H2,14,17)(H,15,16)
Standard InChI Key VLCXKASLPPOHAF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)N)C2=CNC3=C2C=C(C=N3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, delineates a pyridine ring substituted at position 2 with an amino group (-NH2) and at position 6 with a 5-chloro-pyrrolo[2,3-b]pyridinyl moiety. The pyrrolo[2,3-b]pyridine system consists of a fused bicyclic structure combining pyrrole and pyridine rings, with a chlorine atom at position 5 of the pyrrole subunit . This architecture places the molecule within the broader class of 7-azaindole derivatives, which are renowned for their bioisosteric relationship with indoles and their enhanced solubility profiles .

Stereochemical Considerations

Synthesis and Structural Modification

Key Synthetic Routes

The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves cyclocondensation reactions or cross-coupling strategies. For example, 5-chloro-1H-pyrrolo[2,3-b]pyridine intermediates are often prepared via the Bartoli indole synthesis, which employs nitroarenes and vinyl Grignard reagents . A plausible route to the target compound could involve:

  • Halogenation: Introduction of chlorine at position 5 of the pyrrolopyridine ring using POCl3 or N-chlorosuccinimide .

  • Buchwald–Hartwig Amination: Coupling the chlorinated pyrrolopyridine with a 2-aminopyridine derivative via palladium-catalyzed cross-coupling .

Structural Analogs and Their Properties

Comparative analysis of related compounds reveals trends in solubility and bioactivity:

Compound NameMolecular Weight (g/mol)LogPBiological ActivitySource
6-Chloro-N-Cyclohexyl-4-(1H-pyrrolo...)326.83.2Kinase inhibition (hypothetical)PubChem
5-Hydroxy-7-azaindole134.141.1Intermediate for BCL-2 inhibitorsChemicalBook
(1S,2S)-2-(2-(5-chloro-1H-pyrrolo...)389.82.8Undisclosed pharmacological usePubChem

These data suggest that chloro-substituted pyrrolopyridines exhibit moderate lipophilicity (LogP 2.8–3.2), favoring membrane permeability and central nervous system (CNS) penetration .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • 1H NMR: Expected signals include a singlet for the aromatic proton at position 4 of the pyridine ring (δ 7.8–8.2 ppm) and a broad peak for the -NH2 group (δ 5.5–6.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 265.7 (M+) would confirm the molecular weight, with fragments corresponding to the loss of Cl (Δ m/z 35) and the pyrrolopyridine moiety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator